4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide
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Overview
Description
The compound “4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Specific synthesis steps for similar compounds have been reported, involving reagents and conditions such as PhOCOCl, DIPEA, DMAP, NH4OH, NaIO4, DMF–H2O, acetonitrile, xantphos, Pd2(dba)3, t-BuONa, toluene, S, DMF, and MW .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine and the assembly of pyridine from a trifluoromethyl-containing building block . Specific reactions for similar compounds have been reported, involving reagents and conditions such as PhOCOCl, DIPEA, DMAP, NH4OH, NaIO4, DMF–H2O, acetonitrile, xantphos, Pd2(dba)3, t-BuONa, toluene, S, DMF, and MW .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which are structurally related to the compound . These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Gene Expression Inhibition
- Research on the pyrimidine portion of a structurally similar compound revealed its role as an inhibitor of NF-kappaB and AP-1 gene expression. This study's insights into structure-activity relationships highlight potential applications in controlling gene expression related to various diseases (Palanki et al., 2000).
Enaminones as Building Blocks
- Novel N-arylpyrazole-containing enaminones, which bear structural resemblance, were synthesized and reacted to form various derivatives. These compounds exhibited promising antitumor and antimicrobial activities, indicating potential applications in developing new therapeutic agents (Riyadh, 2011).
Synthesis of Imidazopyrazolopyrimidines
- A study on the synthesis of imidazopyrazolopyrimidines and related compounds demonstrated their potential in creating novel chemical structures with possible pharmaceutical applications (El-Khawaga et al., 2009).
Antimicrobial Agents
- Research on Schiff bases derived from pyridine-2,6-carboxamide showed significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Betaine as Acid Captor
- A study demonstrated the use of betaine as an effective acid captor for the synthesis of carboxamides, highlighting a potential application in synthetic organic chemistry (Mukaiyama et al., 1976).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . In the pharmaceutical industry, most of the compounds approved by the FDA were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide interacts with its targets by inhibiting their activity. This inhibition is thought to halt bacterial proliferation
Biochemical Pathways
It’s known that pptases, the potential targets of this compound, play a crucial role in bacterial secondary metabolism . Therefore, inhibiting PPTases could disrupt these metabolic pathways, affecting the downstream effects.
Result of Action
It’s known that the inhibition of pptases can thwart bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c1-17-11(21)20-6-4-19(5-7-20)9-3-2-8(10(13)18-9)12(14,15)16/h2-3H,4-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHKNRPFRBSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=NC(=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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